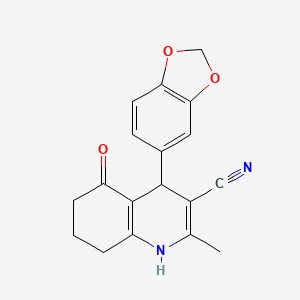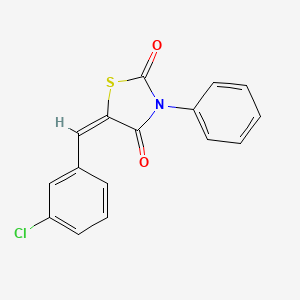
N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine, also known as CPMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinolinamines, which are known for their diverse pharmacological properties. The unique chemical structure of CPMQ has made it a promising candidate for various research applications, including drug discovery and development.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of various kinases, including PI3K and Akt, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell type and tissue being studied. In general, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine for lab experiments is its potent activity against cancer cells and its potential use in the development of new cancer therapies. In addition, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the main limitations of this compound is its complex chemical structure, which makes it difficult to synthesize and purify. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine. One area of interest is the development of new cancer therapies that target the specific mechanisms of action of this compound. Another area of interest is the optimization of the synthesis and purification methods for this compound, which could lead to higher yields and purities. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in the treatment of neurological disorders and other diseases.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine involves several steps, including the reaction of 2-chloro-4-methylquinoline with propylamine, followed by the reaction of the resulting product with sodium hydride and methyl iodide. The final step involves the reaction of the resulting product with cyclopropylmethylamine and sodium hydride, resulting in the formation of this compound. The synthesis of this compound has been optimized over the years to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine has been studied extensively for its potential applications in drug discovery and development. It has been shown to have potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-4-methyl-7-methylsulfanyl-N-propylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-4-9-20(12-14-5-6-14)18-10-13(2)16-8-7-15(21-3)11-17(16)19-18/h7-8,10-11,14H,4-6,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCHRWLQZUODIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC3=C(C=CC(=C3)SC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)

![17-[2-(1-piperazinyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200554.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5200572.png)

![N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
